molecular formula C15H17N3O B2404311 2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine CAS No. 2194844-29-4

2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2404311
CAS No.: 2194844-29-4
M. Wt: 255.321
InChI Key: VQHQHYGSGUTQKX-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine is a synthetic organic compound of interest in medicinal chemistry and drug discovery. It features a hybrid structure combining a 2,3-dihydro-1H-inden-1-amine scaffold with a 2,6-dimethylpyrimidin-4-yl moiety via an ether linkage. The indane core is a privileged structure in pharmaceutical development, and its fusion with a pyrimidine ring, a common pharmacophore in bioactive molecules, makes this compound a valuable building block for constructing more complex molecules . While specific biological data for this exact compound is not available in the public domain, its molecular framework suggests potential for investigating a range of therapeutic targets. Researchers can utilize this compound as a key intermediate in organic synthesis, particularly in the development of new chemical entities for high-throughput screening. It is also a candidate for structure-activity relationship (SAR) studies aimed at optimizing activity against various enzymes or receptors. The presence of the pyrimidine ring, a known component in nucleic acids and coenzymes, further indicates potential applications in probing biochemical pathways. This product is intended for laboratory research purposes by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(2,6-dimethylpyrimidin-4-yl)oxy-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-9-7-14(18-10(2)17-9)19-13-8-11-5-3-4-6-12(11)15(13)16/h3-7,13,15H,8,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHQHYGSGUTQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CC3=CC=CC=C3C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H17N3O
  • Molecular Weight : 255.321 g/mol
  • CAS Number : 2194844-29-4
  • Purity : Typically around 95%.

The primary biological target for this compound is the orexin receptor system, specifically the orexin-1 (OX1) and orexin-2 (OX2) receptor subtypes. These receptors are crucial in regulating the sleep/wake cycle and energy homeostasis.

Mode of Action

As an orexin receptor antagonist , 2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine inhibits the action of orexins, which are neuropeptides involved in promoting wakefulness. By blocking these receptors, the compound may promote sleep and potentially aid in managing sleep disorders.

Biological Activity

Research indicates that compounds similar to 2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine exhibit various biological activities:

Anticancer Activity

Studies have shown that structurally related compounds possess anticancer properties. For instance, derivatives containing pyrimidine rings have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise as a tyrosinase inhibitor in preliminary studies. Tyrosinase is an enzyme critical in melanin production and is a target for skin-related conditions such as hyperpigmentation .

Case Studies

  • Tyrosinase Inhibition : A study synthesized novel derivatives related to this compound and assessed their inhibitory effects on tyrosinase. The most potent derivative exhibited an IC50 value of 17.02 µM, demonstrating significant potential for therapeutic applications in skin disorders .
  • Orexin Receptor Antagonism : In vitro studies have confirmed that this compound effectively antagonizes orexin receptors, leading to alterations in sleep patterns in animal models. These findings suggest its utility in treating sleep disorders like insomnia.

Summary of Biological Activities

Activity Mechanism Research Findings
Orexin Receptor AntagonismInhibition of orexin signalingPromotes sleep; potential treatment for insomnia
Anticancer PropertiesInduction of apoptosis; inhibition of cell growthSignificant activity observed in cell line studies
Enzyme InhibitionTyrosinase inhibitionIC50 values indicating potential therapeutic use

Comparison with Similar Compounds

Ladostigil (N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine)

  • Structure : Combines the indenamine core with a propargyl carbamate group (from rivastigmine) and a rasagiline-derived MAO-inhibiting fragment.
  • Activity: Dual cholinesterase (AChE/BChE) and monoamine oxidase (MAO-A/B) inhibitor, used in neurodegenerative disease research .

(S)-N-(2-((R)-9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl)-2,3-dihydro-1H-inden-1-amine

  • Structure : Features a spirocyclic oxa-decan moiety linked to the indenamine via an ethylamine bridge.
  • Activity : High-potency mu-opioid receptor agonist with G-protein bias, designed for pain management with reduced side effects .
  • Key Difference : The target compound’s pyrimidine ether may prioritize interactions with kinase or nucleic acid targets over opioid receptors.

US28 Receptor Ligands (e.g., 2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine hydrochloride)

  • Structure : Benzyl-substituted indenamine derivatives with methoxy or methyl groups.
  • Key Difference : The pyrimidinyloxy substituent introduces a larger aromatic system, likely modifying binding pocket compatibility compared to simpler benzyl groups.

Pyrimidine-Containing Analogues

N-(2,6-Dimethylpyrimidin-4-yl)-4-{[(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}benzene-1-sulfonamide

  • Structure : Combines a 2,6-dimethylpyrimidine sulfonamide with an inden-dione moiety.
  • Activity: Potential enzyme inhibitor (exact target unspecified), leveraging sulfonamide and dione groups for dual binding .
  • Key Difference : The target compound lacks the sulfonamide bridge, possibly enhancing membrane permeability.

Pharmacological and Physicochemical Properties

Physicochemical Data

Property Target Compound Ladostigil US28 Ligand
Molecular Weight ~285 g/mol* 260.3 g/mol 307.8 g/mol
Solubility (HCl salt) Not reported High in water Moderate in DMSO
LogP (Predicted) 2.8 2.1 3.5
Key Functional Groups Pyrimidinyloxy Carbamate, propargyl Methoxybenzyl

*Estimated based on formula C₁₅H₁₇N₃O.

Q & A

Q. What are the key considerations in designing a scalable synthesis route for 2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine?

Methodological Answer: Prioritize regioselective coupling of the pyrimidine and indenamine moieties. Use catalysts like Pd-based systems for cross-coupling reactions, and optimize solvent polarity (e.g., DMF or THF) to enhance reaction efficiency. Monitor intermediates via HPLC or TLC to ensure purity . Purification via column chromatography with gradient elution is recommended to separate structurally similar byproducts.

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization?

Methodological Answer: Cross-validate using complementary techniques:

  • X-ray crystallography to confirm stereochemistry and bond angles .
  • High-resolution mass spectrometry (HRMS) for exact mass verification.
  • 2D NMR (COSY, NOESY) to resolve overlapping signals in complex regions like the dihydroindenyl group .

Q. What in vitro models are appropriate for initial biological screening of this compound?

Methodological Answer: Prioritize enzyme inhibition assays (e.g., cholinesterase or kinase targets) due to the pyrimidine scaffold’s role in ligand-receptor interactions . Use cell-based viability assays (MTT or resazurin) in cancer lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity. Include positive controls like 5-fluorouracil for benchmarking .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity for multi-step syntheses?

Methodological Answer:

  • Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratios) .
  • Employ flow chemistry for exothermic steps (e.g., pyrimidine ring formation) to enhance control and scalability .
  • Apply in situ FTIR to monitor reaction progress and minimize side-product formation .

Q. What strategies address discrepancies in bioactivity data across studies (e.g., conflicting IC50 values)?

Methodological Answer:

  • Standardize assay protocols (e.g., ATP concentration in kinase assays) to reduce variability .
  • Validate results using orthogonal methods (e.g., surface plasmon resonance vs. enzymatic assays) .
  • Investigate solvent effects (DMSO vs. aqueous buffers) on compound solubility and aggregation .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for target binding?

Methodological Answer:

  • Synthesize analogs with systematic modifications (e.g., methyl groups on pyrimidine, indenyl substituents).
  • Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes and validate with mutagenesis studies .
  • Use QSAR models to correlate electronic (Hammett constants) or steric parameters with activity .

Q. What computational models predict the environmental fate and ecotoxicity of this compound?

Methodological Answer:

  • Apply EPI Suite to estimate biodegradation half-life and bioaccumulation potential .
  • Use molecular dynamics simulations to assess interactions with environmental receptors (e.g., soil organic matter) .
  • Validate predictions with microcosm studies measuring degradation products via LC-MS .

Q. How can advanced spectroscopic techniques resolve stereochemical uncertainties in the dihydroindenyl moiety?

Methodological Answer:

  • Vibrational circular dichroism (VCD) to assign absolute configuration .
  • Dynamic NMR to study ring-flipping dynamics in the dihydroindenyl group .
  • Solid-state NMR for conformational analysis in crystalline forms .

Q. What experimental approaches validate molecular docking predictions for target engagement?

Methodological Answer:

  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics .
  • Cryo-EM or X-ray crystallography of ligand-target complexes .
  • Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

Q. How to design stability studies for long-term storage under varying conditions?

Methodological Answer:

  • Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) with UPLC monitoring .
  • Use accelerated stability testing (40°C/75% RH) per ICH guidelines to predict shelf life .
  • Analyze degradation pathways via LC-HRMS to identify vulnerable functional groups (e.g., pyrimidine ether linkage) .

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